molecular formula C9H10O3S B3048814 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1820717-83-6

3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B3048814
CAS No.: 1820717-83-6
M. Wt: 198.24
InChI Key: MQZQIYKINZKSNS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a benzothiophene derivative characterized by a fused bicyclic structure with a sulfone group (1,1-dione) and a hydroxymethyl (-CH2OH) substituent at the 3-position.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZQIYKINZKSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206689
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820717-83-6
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820717-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-methanol, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations, such as hydroboration-oxidation or reductive amination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxylated derivatives or fully reduced benzothiophenes.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemical Information and Properties
3-(hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has the molecular formula C9H10O3S and a molecular weight of 198.24 . Its IUPAC name is (1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanol . The compound is available as a powder and should be stored at room temperature . Safety information includes hazard and precautionary statements, such as H302-H315-H319-H335 and P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Potential Applications
The compound falls under the category of benzothiophenes and is related to other life science products . A key application of hydroxymethyl groups, in general, is in the modification of drugs to improve their pharmacological effects .

Hydroxymethylation in Drug Development
Hydroxymethylation, the introduction of a hydroxymethyl group, can change a compound's physical and chemical properties, leading to therapeutic advantages . These advantages include:

  • Improved interaction with the active site of a drug .
  • Use as an intermediary in synthesizing other therapeutic agents .
  • Increased water solubility of poorly soluble drugs .
  • Potential to create more active compounds compared to the parent drug .

Hydroxymethyl derivatives can serve as prodrugs to improve drug solubility, bioavailability, alter the route of administration, reduce toxicity, increase bioavailability, and facilitate the design of mutual prodrugs . Examples include 3-hydroxymethyl prodrugs derived from hydantoins like phenytoin, which exhibit higher water solubility and rapid conversion at physiological pH . Prodrugs of theophylline have also been synthesized, demonstrating good chemical stability and improved permeability and oral bioavailability compared to the parent drug .

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a target protein, altering its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzothiophene-1,1-dione core is shared among all analogs, but substituents at the 3-position significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent Key Structural Features
Target Compound -CH2OH Polar, hydrogen-bond donor/acceptor; enhances solubility and potential biological activity.
3-(Aminomethyl)-... hydrochloride (Ev2) -CH2NH2·HCl Basic amine; protonated under physiological conditions, increasing water solubility.
3-(Methylamino)-... (Ev3) -NHCH3 Secondary amine; moderate basicity, reduced polarity compared to aminomethyl.
3-Phenyl-... (Ev7) -C6H5 Hydrophobic aryl group; increases lipophilicity and steric bulk.
3-(Benzylsulfanyl)-... (Ev8) -S-CH2C6H5 Thioether linkage; introduces sulfur-based reactivity and moderate polarity.
6-Amino-... (Ev9) -NH2 (at 6-position) Primary amine; alters electronic distribution and hydrogen-bonding potential.

Physicochemical Properties

The parent compound, 2,3-dihydro-1lambda6-benzothiophene-1,1-dione (Ev6), serves as a baseline for comparison:

Property Parent Compound (Ev6) Hydroxymethyl Derivative (Inferred) 3-Phenyl-... (Ev7) 3-(Aminomethyl)-... HCl (Ev2)
Molecular Formula C8H8O2S C9H10O3S C10H10O2S C9H11ClN2O2S
Molecular Weight 168.22 g/mol ~198.24 g/mol 202.25 g/mol 270.71 g/mol
Boiling Point 361.6 °C Likely higher (due to -OH) Not reported Not reported
Density 1.344 g/cm³ ~1.3–1.4 g/cm³ Not reported Not reported
Solubility Moderate (polar solvents) High in polar solvents (e.g., DMSO) Low (non-polar) High (aqueous due to HCl salt)
  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group likely improves solubility in polar solvents compared to the hydrophobic phenyl analog. However, the aminomethyl hydrochloride salt (Ev2) may exhibit superior aqueous solubility due to ionic character .
  • Thermal Stability : The parent compound’s high boiling point (361.6°C) suggests thermal stability, which may be retained in the hydroxymethyl derivative .

Biological Activity

3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, also known as a derivative of benzothiophene, has garnered attention for its diverse biological activities. This compound exhibits potential medicinal properties, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, supported by relevant data tables, case studies, and research findings.

The chemical characteristics of this compound are summarized as follows:

PropertyValue
Chemical Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
IUPAC Name (1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanol
PubChem CID 119056929
Appearance Powder
Storage Temperature Room temperature

Antimicrobial Activity

Research indicates that benzothiophene derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.60 to 22.86 µg/mL against various strains of MTB .

Anticancer Properties

Benzothiophene derivatives have shown promising anticancer effects. A comparative study highlighted that compounds with hydroxymethyl substitutions inhibited topoisomerase II, leading to antiproliferative effects in mammalian cells. This suggests a potential mechanism for the anticancer activity of this compound .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .

Study on Antitubercular Activity

In a study focused on the antitubercular activity of benzothiophene derivatives, researchers found that specific compounds exhibited low cytotoxicity and high selectivity indices against human cancer cell lines such as HeLa. The selectivity index (SI) for the most effective compounds was reported to be greater than 30, indicating their potential as safe therapeutic agents .

Synthesis and Biological Evaluation

A synthesis study involving hydroxymethyl derivatives revealed that these compounds could effectively inhibit the growth of both active and dormant stages of MTB. The molecular docking studies indicated strong binding affinities to key enzymes involved in the metabolic pathways of the bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Hydroxymethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione, and what are the critical reaction conditions?

  • Methodology : Synthesis typically involves multi-step functional group transformations. For benzothiophene derivatives, common steps include:

  • Oxidation : Use of potassium permanganate or chromium-based oxidants to introduce ketone or sulfone groups .
  • Reduction : Sodium borohydride or catalytic hydrogenation for hydroxymethyl group formation .
  • Cyclization : Acid- or base-mediated cyclization to form the benzothiophene core .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Optimize solvent systems (e.g., DMF for polar intermediates) to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
  • Hydroxymethyl protons (~δ 4.5 ppm) and sulfone groups (deshielded carbons at ~δ 50-60 ppm) .
  • IR : Detect sulfone stretching vibrations (~1300–1150 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the recommended purity assessment protocols for this compound in pharmacological studies?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to achieve >98% purity .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions to accelerate kinetics .
    • Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant improvements .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

  • Methodology :

  • Long-Term Stability Studies : Expose the compound to UV light, varying pH (3–10), and microbial communities to assess degradation pathways .
  • Partitioning Experiments : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) to model bioaccumulation risks .
    • Statistical Design : Use a split-plot design with repeated measures to account for temporal variability in degradation rates .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50} and LC50_{50} assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to differentiate selective toxicity .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways (e.g., ROS generation vs. DNA intercalation) .
    • Validation : Replicate experiments in independent labs with blinded data analysis to minimize bias .

Q. What strategies optimize the compound’s solubility for in vivo delivery without structural modification?

  • Methodology :

  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Nanoencapsulation : Use liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
    • Analytical Validation : Characterize particle size (DLS) and encapsulation efficiency (UV-Vis spectroscopy) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in benzothiophene chemistry .
  • Environmental Fate : Follow INCHEMBIOL project guidelines for long-term ecological studies .
  • Bioactivity Testing : Adopt standardized assays from pharmacological journals (e.g., Eur. J. Pharm. Sci.) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
3-(Hydroxymethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

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